molecular formula C9H8F4O B3001660 (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 1568232-29-0

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol

Cat. No. B3001660
CAS RN: 1568232-29-0
M. Wt: 208.156
InChI Key: YIDJOYSEVWVENZ-RXMQYKEDSA-N
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Description

The compound (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a chiral alcohol that is significant in the pharmaceutical industry as an intermediate in the synthesis of various drugs. While the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis and properties of closely related trifluoromethylphenyl ethanol compounds. These compounds share a common structural motif and are used in the synthesis of important pharmaceutical agents such as aprepitant, a neurokinin-1 (NK-1) receptor antagonist .

Synthesis Analysis

The synthesis of chiral trifluoromethylphenyl ethanol compounds has been achieved through various methods. One approach involves the kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst, which has demonstrated high selectivity (s value higher than 20) for certain aryl groups . Another method employs the biocatalytic reduction of acetophenone derivatives using microorganisms such as Leifsonia xyli CCTCC M 2010241 or recombinant Escherichia coli cells . These biocatalytic processes have been optimized to achieve high yields and enantiomeric excesses, with the use of isopropanol as a co-substrate to facilitate cofactor recycling . Additionally, enantioselective transesterification using Candida antarctica lipase-B (CAL-B) has been utilized to synthesize (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantiomeric purity .

Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl ethanol compounds is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an ethanol moiety. The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity and physical properties of the molecule. The chiral center at the carbon bearing the hydroxyl group is crucial for the enantioselectivity of the compound, which is important for its pharmaceutical applications.

Chemical Reactions Analysis

The chemical reactions involving trifluoromethylphenyl ethanol compounds are primarily centered around their synthesis and further functionalization. The enantioselective synthesis methods described in the papers involve reactions such as acylation, reduction, and transesterification . These reactions are carefully designed to preserve the chiral integrity of the compounds and to achieve the desired enantiomer with high purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl ethanol compounds are influenced by the presence of the trifluoromethyl group. This group increases the lipophilicity and can affect the solubility of the compound in organic solvents. The papers discuss the optimization of reaction conditions, including solvent selection and temperature control, to improve the solubility of substrates and the permeability of cell membranes in biocatalytic processes . The high enantiomeric excess achieved in these syntheses indicates that the chiral centers of these compounds are stable under the reaction conditions employed.

Scientific Research Applications

Biocatalytic Synthesis

  • (Chen, Xia, Liu, & Wang, 2019) described the efficient biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a pharmaceutical intermediate, using recombinant Escherichia coli cells.
  • (Yu, Li, Lu, & Zheng, 2018) explored the use of a Burkholderia cenocepacia-derived enzyme for the efficient anti-Prelog’s bioreduction of acetophenone derivatives, producing aromatic chiral alcohols for pharmaceutical applications.
  • (Wang, Cai, Ouyang, He, & Su, 2011) identified a novel bacterial strain for the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol.

Kinetic Resolution and Enantiomeric Recognition

Chemical Synthesis and Functionalization

  • (Marzi, Spitaleri, Mongin, & Schlosser, 2002) focused on the functionalization of fluoro- or trifluoromethyl-substituted benzyl and phenethyl alcohols for synthesizing new fluorobenzoic acids and lactones.
  • (Ouyang, Wang, Huang, Cai, & He, 2013) presented an efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using Leifsonia xyli CCTCC M 2010241 and isopropanol as co-substrate.

properties

IUPAC Name

(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDJOYSEVWVENZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol

CAS RN

1568232-29-0
Record name (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
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